

Spectroscopic analysis (NMR, FT-IR) for confirming diphenyl sulfide structure

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Compound of Interest		
Compound Name:	Diprenyl Sulfide	
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Spectroscopic Analysis: Confirming the Structure of Diphenyl Sulfide

A comparative guide to the characterization of diphenyl sulfide using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, with diphenyl ether presented as a structural alternative for comparative analysis.

This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the spectroscopic data used to confirm the structure of diphenyl sulfide. By presenting experimental data from ¹H NMR, ¹³C NMR, and FT-IR, alongside a structurally similar compound, diphenyl ether, this document highlights the key spectral features that differentiate these molecules and allow for unambiguous structural elucidation.

Spectroscopic Data Comparison

The confirmation of diphenyl sulfide's structure relies on the unique signals observed in its NMR and FT-IR spectra. These signals are directly influenced by the molecule's atomic composition and connectivity. For a robust comparison, data for diphenyl ether is also presented, illustrating how the substitution of the sulfur atom with an oxygen atom alters the spectroscopic fingerprint.

¹H NMR Spectroscopy Data



In ¹H NMR, the chemical environment of each proton determines its resonance frequency. For both diphenyl sulfide and diphenyl ether, the aromatic protons appear as multiplets. However, the specific chemical shifts vary due to the different electronic effects of the sulfur and oxygen atoms.

Compound	Proton Assignment	Chemical Shift (ppm)	Multiplicity
Diphenyl Sulfide	Aromatic Protons	7.08 - 7.44	Multiplet
Diphenyl Ether	Aromatic Protons	7.04 - 7.36	Multiplet[1]

¹³C NMR Spectroscopy Data

¹³C NMR provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in diphenyl sulfide and diphenyl ether are distinct, particularly for the carbon atom directly bonded to the heteroatom (C-S vs. C-O).

Compound	Carbon Assignment	Chemical Shift (ppm)
Diphenyl Sulfide	Aromatic Carbons	Data not explicitly found in search results
Diphenyl Ether	C-O	160.6
Aromatic CH	119.0, 126.4, 131.7[1]	

FT-IR Spectroscopy Data

FT-IR spectroscopy is used to identify functional groups within a molecule based on their characteristic absorption of infrared radiation. The key difference between diphenyl sulfide and diphenyl ether in their IR spectra is the presence of a C-S stretching vibration for the former and a C-O-C stretching vibration for the latter.



Compound	Functional Group	Characteristic Absorption (cm ⁻¹)
Diphenyl Sulfide	C-S Stretch	Typically weak, ∼600-800 cm ⁻¹
Aromatic C-H Stretch	~3000-3100 cm ⁻¹	
Aromatic C=C Stretch	~1400-1600 cm ⁻¹	_
Diphenyl Ether	C-O-C Asymmetric Stretch	1238[2]
Aromatic C-H Stretch	~3000-3100 cm ⁻¹	
Aromatic C=C Stretch	~1400-1600 cm ⁻¹	_

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.[3]
- Transfer the sample to a clean, dry vial.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[3] Ensure
 the solvent will not react with the sample.
- Gently agitate the vial to ensure the sample is fully dissolved. If necessary, the sample can be treated with gentle heat or vortexing.[3]
- If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[4]
- Cap the NMR tube securely.

Data Acquisition (General Parameters for a 400 MHz Spectrometer):



- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.
- For ¹³C NMR, a greater number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm or the residual solvent peak).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[5]
- Place a small drop of the liquid sample directly onto the center of the ATR crystal.[5][6]
- If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.[6]

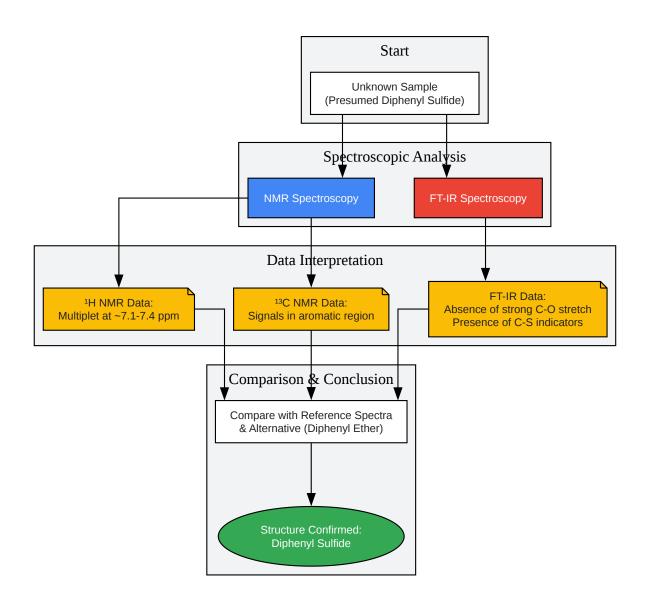
Data Acquisition:

- Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.[7]
- Acquire the sample spectrum. A typical spectral range is 4000 to 400 cm⁻¹.[7]
- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[7]
- The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹).



Workflow for Structural Confirmation

The logical process for confirming the structure of diphenyl sulfide using spectroscopic methods is outlined below. This workflow demonstrates how the data from different techniques are integrated to arrive at a conclusive identification.



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Caption: Workflow for the spectroscopic confirmation of diphenyl sulfide structure.

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